Lipophilicity Differentiation
The target compound displays an ACD/LogP of 3.33, which is approximately 0.4–0.6 log units higher than the ethyl ester analog (ethyl 4-(cyclohexylcarbamoyl)benzoate) and approximately 1.3 log units higher than the de‑cyclohexylated methyl 4‑benzamidobenzoate, as estimated by the same ACD/LogP algorithm [REFS‑1][REFS‑2]. This lipophilicity difference directly impacts membrane permeability predictions and solvent partitioning behavior in reaction workups.
| Evidence Dimension | Calculated octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 3.33 (ACD/LogP); also reported as 2.93 (XlogP3) [REFS‑1][REFS‑3] |
| Comparator Or Baseline | Ethyl 4-(cyclohexylcarbamoyl)benzoate: ACD/LogP ≈ 2.9; Methyl 4‑benzamidobenzoate: ACD/LogP ≈ 2.0 [REFS‑2] |
| Quantified Difference | Δ LogP ≈ +0.4 to +0.6 vs. ethyl ester; Δ LogP ≈ +1.3 vs. non-cyclohexyl analog |
| Conditions | ACD/Labs algorithm (v12.01) applied to neutral species at 25°C |
Why This Matters
A 0.4 log-unit increase in LogP can shift passive membrane permeability by a factor of ~2.5, making this methyl ester a superior choice when higher lipophilicity is required for blood-brain barrier penetration or organic-phase extraction efficiency [REFS‑2].
